An In-depth Technical Guide to 2-Chloro-4-hydroxybenzamide
An In-depth Technical Guide to 2-Chloro-4-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-hydroxybenzamide (CAS No. 1046818-83-0), a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information and provides expert insights based on the chemistry of analogous compounds. This guide covers the physicochemical properties, a plausible synthetic route, predicted analytical characteristics, potential biological activities, and safety considerations for 2-Chloro-4-hydroxybenzamide. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as synthetic organic chemistry.
Chemical Identity and Physicochemical Properties
2-Chloro-4-hydroxybenzamide is a benzamide derivative characterized by a chlorine atom at the 2-position and a hydroxyl group at the 4-position of the benzene ring.
| Property | Value | Source |
| CAS Number | 1046818-83-0 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| IUPAC Name | 2-Chloro-4-hydroxybenzamide | |
| SMILES | OC1=CC(Cl)=C(C(N)=O)C=C1 | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1][2] |
| LogP (calculated) | 1.1445 | [1][2] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
| Rotatable Bonds | 1 | [1][2] |
| Melting Point | Not available. For the related isomer, 5-Chloro-2-hydroxybenzamide (CAS 7120-43-6), the melting point is 223-226 °C.[3] | |
| Boiling Point | Not available. For the related isomer, 4-Chloro-2-hydroxybenzamide (CAS 37893-37-1), the boiling point is 312.90 °C.[4] | |
| Solubility | Expected to have limited solubility in water and moderate solubility in polar organic solvents like ethanol, acetone, and DMSO, similar to other hydroxybenzamides.[5][6] |
Expert Insight: The presence of both a hydrogen bond donor (hydroxyl and amide groups) and an acceptor (carbonyl and hydroxyl oxygens) suggests that 2-Chloro-4-hydroxybenzamide will exhibit intermolecular hydrogen bonding, likely resulting in a relatively high melting point for its molecular weight. The chlorine substituent will influence its electronic properties and lipophilicity.
Synthesis and Reaction Chemistry
A common and effective method involves the conversion of the carboxylic acid to an acid chloride, followed by amidation.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 2-Chloro-4-hydroxybenzamide.
Step-by-Step Experimental Protocol (Hypothetical):
Part A: Synthesis of 2-Chloro-4-hydroxybenzoyl Chloride
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-4-hydroxybenzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane).
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.2-1.5 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 2-Chloro-4-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification due to its reactivity.
Part B: Synthesis of 2-Chloro-4-hydroxybenzamide
-
Reaction Setup: Dissolve the crude 2-Chloro-4-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dioxane) in a separate flask cooled in an ice bath.
-
Amidation: Slowly add an excess of a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or by bubbling anhydrous ammonia gas through the solution, with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Isolation and Purification: The product, 2-Chloro-4-hydroxybenzamide, is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold water to remove any ammonium salts, and then with a non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Causality Behind Experimental Choices:
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Choice of Chlorinating Agent: Thionyl chloride and oxalyl chloride are standard reagents for converting carboxylic acids to acid chlorides due to their high reactivity and the formation of gaseous byproducts that are easily removed.
-
Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.
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Excess Ammonia: An excess of ammonia is used to ensure the complete conversion of the acid chloride to the amide and to neutralize the hydrochloric acid byproduct generated during the reaction.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities by exploiting differences in solubility.
Analytical Characterization (Predicted)
While experimental spectra for 2-Chloro-4-hydroxybenzamide are not available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.
1H NMR Spectroscopy (Predicted in DMSO-d6):
-
Aromatic Protons: Three protons in the aromatic region (approximately 6.8-7.8 ppm). The proton ortho to the hydroxyl group is expected to be the most upfield, while the proton ortho to the carbonyl group will be the most downfield. The coupling pattern will be complex due to the substitution pattern.
-
Amide Protons (-CONH2): Two broad singlets in the region of 7.0-8.0 ppm, which are exchangeable with D₂O.
-
Hydroxyl Proton (-OH): A broad singlet, typically downfield (around 10-12 ppm), which is also exchangeable with D₂O.
13C NMR Spectroscopy (Predicted in DMSO-d6):
-
Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (approximately 115-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, and the carbon bearing the chlorine atom will also be significantly shifted.
Infrared (IR) Spectroscopy (Predicted, KBr pellet):
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O-H Stretch: A broad band in the region of 3200-3600 cm-1 corresponding to the hydroxyl group.
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N-H Stretch: Two bands in the region of 3100-3500 cm-1 corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O Stretch: A strong, sharp absorption band around 1640-1680 cm-1 for the amide carbonyl.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm-1.
-
Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm-1 region.
Mass Spectrometry (Predicted, EI):
-
Molecular Ion (M+): A peak at m/z = 171, with a characteristic M+2 peak at m/z = 173 with approximately one-third the intensity due to the 37Cl isotope.
-
Fragmentation: Expect fragmentation patterns involving the loss of NH₂, CO, and Cl.
Potential Biological Activity and Applications
While there is no specific data on the biological activity of 2-Chloro-4-hydroxybenzamide, related chloro-substituted salicylanilides (2-hydroxy-N-phenylbenzamides) have demonstrated a wide range of pharmacological activities, including antibacterial, antimycobacterial, and antifungal properties.[1] The structural similarity of 2-Chloro-4-hydroxybenzamide to these compounds suggests that it may also possess antimicrobial properties.
Derivatives of 4- and 5-chloro-2-hydroxybenzamide have been investigated for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[8] This indicates that the chlorohydroxybenzamide scaffold is a promising starting point for the development of new antibacterial agents.
Potential Applications in Drug Development:
-
Lead Compound for Antimicrobial Agents: 2-Chloro-4-hydroxybenzamide could serve as a scaffold for the synthesis of a library of derivatives to be screened for antimicrobial activity.
-
Intermediate in Organic Synthesis: This compound can be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[9]
Safety and Handling
Specific toxicological data for 2-Chloro-4-hydroxybenzamide is not available. However, based on the hazard information for related compounds, it should be handled with care in a laboratory setting.[8]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
GHS Hazard Statements for Related Compounds (e.g., 2-Chloro-N-(4-hydroxyphenyl)benzamide):
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Conclusion
2-Chloro-4-hydroxybenzamide is a chemical compound with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial agents. While there is a notable lack of experimental data for this specific molecule, this guide has provided a comprehensive overview based on its chemical structure and the properties of analogous compounds. The proposed synthetic route and predicted analytical data offer a solid foundation for researchers to begin working with this compound. Further experimental investigation into its synthesis, characterization, biological activity, and toxicological profile is warranted to fully elucidate its potential.
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